molecular formula C6H13NO8S B12056616 D-Glucosamine 3-sulfate

D-Glucosamine 3-sulfate

Cat. No.: B12056616
M. Wt: 259.24 g/mol
InChI Key: UZUBNIPDAIVWIE-IVMDWMLBSA-N
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Description

D-Glucosamine 3-sulfate: is a sulfated derivative of D-glucosamine, an amino sugar that is a prominent precursor in the biosynthesis of glycosylated proteins and lipids. This compound is notable for its role in various biological processes and its potential therapeutic applications, particularly in the treatment of osteoarthritis and other joint-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-glucosamine 3-sulfate typically involves the sulfation of D-glucosamine. One common method includes the reaction of D-glucosamine with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective sulfation at the 3-position .

Industrial Production Methods

Industrial production of this compound often employs similar sulfation techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

D-glucosamine 3-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, D-glucosamine 3-sulfate is used as a building block for the synthesis of more complex molecules. Its sulfated nature makes it a valuable intermediate in the preparation of glycosaminoglycans and other biologically active compounds .

Biology

Biologically, this compound plays a role in the formation of cartilage and other connective tissues. It is studied for its potential to promote cartilage repair and reduce inflammation in joint diseases .

Medicine

Medically, this compound is investigated for its therapeutic effects in osteoarthritis. It is believed to enhance the synthesis of glycosaminoglycans, which are essential components of cartilage, thereby improving joint function and reducing pain .

Industry

In the industrial sector, this compound is used in the formulation of dietary supplements and pharmaceuticals aimed at joint health. Its production and quality control are critical for ensuring the efficacy and safety of these products .

Mechanism of Action

D-glucosamine 3-sulfate exerts its effects primarily through the enhancement of glycosaminoglycan synthesis. It acts on chondrocytes, the cells responsible for cartilage production, promoting the formation of cartilage matrix components. This process involves the activation of specific signaling pathways, including the upregulation of transforming growth factor-beta (TGF-β) and the inhibition of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • D-Glucosamine sulfate
  • N-Acetyl-D-glucosamine
  • D-Glucosamine hydrochloride

Comparison

Compared to D-glucosamine sulfate and N-acetyl-D-glucosamine, D-glucosamine 3-sulfate has a unique sulfation pattern that may confer distinct biological activities. While all these compounds are involved in cartilage synthesis and joint health, this compound’s specific sulfation at the 3-position might offer enhanced or different therapeutic benefits .

Properties

Molecular Formula

C6H13NO8S

Molecular Weight

259.24 g/mol

IUPAC Name

[(3R,4R,5R,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H13NO8S/c7-3-5(15-16(11,12)13)4(9)2(1-8)14-6(3)10/h2-6,8-10H,1,7H2,(H,11,12,13)/t2-,3-,4-,5-,6?/m1/s1

InChI Key

UZUBNIPDAIVWIE-IVMDWMLBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)OS(=O)(=O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)OS(=O)(=O)O)O)O

Origin of Product

United States

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